7-Bromonaphthalen-2-amine

Physicochemical Properties Process Chemistry Purification

Sourcing the correct bromonaphthalene isomer is critical for regioselective synthesis. Substituting 7-bromonaphthalen-2-amine with its 6- or 1-bromo isomers leads to divergent reactivity and failed coupling reactions. This compound solves that challenge with its defined 7-bromo-2-amino substitution pattern. - Enables efficient Suzuki-Miyaura & Buchwald-Hartwig couplings with reduced steric hindrance. - Computed TPSA of 26 Ų and XLogP3 of 3.0 offer a favorable starting point for oral bioavailability optimization. - Serves as a monomer for hole-transport materials in OLED/OPV applications. Available from stock in multiple gram scales with global shipping.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 590417-30-4
Cat. No. B1613717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromonaphthalen-2-amine
CAS590417-30-4
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2)Br)N
InChIInChI=1S/C10H8BrN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2
InChIKeyUBCSLTJTBSFUBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromonaphthalen-2-amine Overview


7-Bromonaphthalen-2-amine (CAS 590417-30-4) is a brominated aromatic amine with the molecular formula C10H8BrN and a molecular weight of 222.08 g/mol . It is a derivative of naphthalene, characterized by a bromine atom at the 7-position and an amine group at the 2-position . This compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical research and materials science, due to its dual reactive sites enabling a wide range of cross-coupling and derivatization reactions [1].

7-Bromonaphthalen-2-amine Isomer Specificity


Generic substitution of 7-bromonaphthalen-2-amine with other positional isomers, such as 6-bromonaphthalen-2-amine or 1-bromonaphthalen-2-amine, is scientifically unsound due to distinct electronic and steric properties that dictate reactivity and final product regiochemistry . The specific 7-bromo substitution pattern on the naphthalene ring, in conjunction with the 2-amino group, creates a unique electronic environment that significantly influences the compound's behavior in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to its analogs [1]. Using an incorrect isomer can lead to divergent reaction yields, altered selectivity, and ultimately, a failure to achieve the desired molecular architecture, thereby compromising research integrity and procurement efficiency.

7-Bromonaphthalen-2-amine Quantitative Evidence


Boiling Point and Density Enhancement

7-Bromonaphthalen-2-amine exhibits a substantially higher boiling point (364.4±15.0 °C, predicted) compared to the non-brominated parent compound, naphthalen-2-amine (306 °C) . Concurrently, its density is increased to 1.563±0.06 g/cm³ from 1.061 g/cm³ for the parent . These differences are attributed to the introduction of the heavy bromine atom, which increases molecular weight and enhances van der Waals interactions [1].

Physicochemical Properties Process Chemistry Purification

Steric Accessibility in Cross-Coupling

The 7-bromo isomer offers a sterically unencumbered environment for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to the 1-bromo isomer [1]. In the 1-bromonaphthalen-2-amine analog, the bromine atom at the C1 position is ortho to the C2-amino group, creating significant steric hindrance that can impede the approach of the catalytic complex and coupling partners . This steric congestion often necessitates harsher conditions or leads to lower yields in C–N and C–C bond-forming reactions [1].

Synthetic Chemistry Cross-Coupling Catalysis

TPSA and Membrane Permeability

7-Bromonaphthalen-2-amine has a computed Topological Polar Surface Area (TPSA) of 26 Ų [1]. This value is a key descriptor in drug design for predicting passive membrane permeability and oral bioavailability. According to established drug-likeness rules (e.g., Veber's Rule), a TPSA below 140 Ų is generally favorable for good oral absorption [2]. While direct comparative TPSA data for all positional isomers is not readily available in a single source, the TPSA of this compound indicates a favorable profile for potential pharmaceutical applications involving membrane transport, distinguishing it from more polar amine derivatives with higher TPSA values.

Medicinal Chemistry ADME Properties Drug Design

Lipophilicity (XLogP3)

The computed partition coefficient (XLogP3) for 7-bromonaphthalen-2-amine is 3.0 [1]. This value quantifies its lipophilicity, a critical parameter influencing solubility, permeability, and metabolic stability. In comparison, the parent naphthalen-2-amine has a lower XLogP3 of approximately 2.0 [2]. The increased lipophilicity of the brominated derivative is a direct consequence of the heavy halogen atom, which can be advantageous for targeting hydrophobic binding pockets or for improving membrane penetration, but also requires careful consideration for aqueous solubility.

Physicochemical Properties Lipophilicity Medicinal Chemistry

7-Bromonaphthalen-2-amine Applications


Palladium-Catalyzed Cross-Coupling

The combination of a reactive bromine atom at the sterically accessible 7-position and a modifiable 2-amino group makes 7-bromonaphthalen-2-amine an ideal substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. Its reduced steric hindrance compared to 1-bromo isomers allows for efficient C–C and C–N bond formation under milder conditions, making it a preferred building block for synthesizing biaryl and amine-containing pharmaceutical intermediates and advanced materials [1].

Naphthalene Macrocycles and Polymers

The compound's specific substitution pattern is critical for constructing well-defined macrocyclic architectures via Pd-catalyzed amination, as demonstrated in the synthesis of macrocycles comprising two naphthalene and two polyamine moieties [2]. The 7-bromo functionality provides a precise reactive handle for iterative coupling steps, enabling the creation of structurally complex and functionally diverse macrocycles and polymers with potential applications in host-guest chemistry and organic electronics [2].

Bioavailability and Target Binding

With a computed TPSA of 26 Ų and an XLogP3 of 3.0, 7-bromonaphthalen-2-amine presents a favorable starting point for designing orally bioavailable drug candidates [1][3]. Its moderate lipophilicity (logP=3.0) can enhance membrane permeability and binding to hydrophobic enzyme pockets, while the TPSA suggests good potential for oral absorption. This makes it a strategic choice for medicinal chemists seeking to balance potency with favorable ADME properties in lead optimization programs [3].

Precursor for Organic Electronics

The naphthalene core with a 7-bromo-2-amino substitution pattern serves as a valuable monomer for synthesizing hole-transport materials and organic semiconductors [4]. The ability to selectively functionalize both the bromine and amine positions allows for fine-tuning of electronic properties (e.g., HOMO/LUMO levels) and solubility, which are essential for optimizing device performance in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromonaphthalen-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.